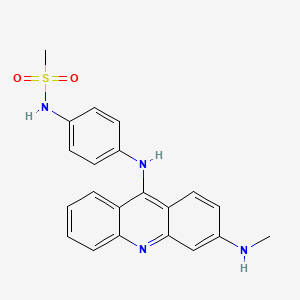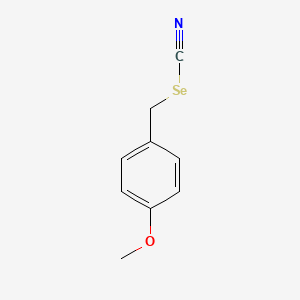![molecular formula C16H18ClNO3 B14477178 2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine CAS No. 66533-24-2](/img/structure/B14477178.png)
2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine is an organic compound that features a pyridine ring substituted with a chloromethyl group and a trimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with 4-methylpyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group .
Wissenschaftliche Forschungsanwendungen
2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to and inhibiting enzymes or receptors involved in disease pathways. The trimethoxyphenyl group is known to enhance binding affinity and specificity, while the pyridine ring can interact with aromatic residues in the target protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxybenzyl Chloride: Shares the trimethoxyphenyl group but lacks the pyridine ring.
4-Methylpyridine: Contains the pyridine ring but lacks the chloromethyl and trimethoxyphenyl groups.
2-Chloromethyl-4-methylpyridine: Similar structure but without the trimethoxyphenyl group.
Uniqueness
2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine is unique due to the combination of the trimethoxyphenyl group and the pyridine ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
66533-24-2 |
|---|---|
Molekularformel |
C16H18ClNO3 |
Molekulargewicht |
307.77 g/mol |
IUPAC-Name |
2-[chloro-(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine |
InChI |
InChI=1S/C16H18ClNO3/c1-10-5-6-18-12(7-10)15(17)11-8-13(19-2)16(21-4)14(9-11)20-3/h5-9,15H,1-4H3 |
InChI-Schlüssel |
QYOZKEVVDLWVNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)C(C2=CC(=C(C(=C2)OC)OC)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


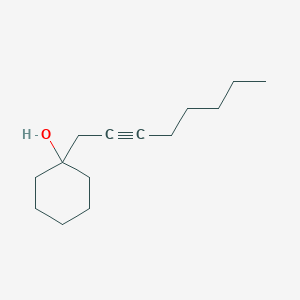
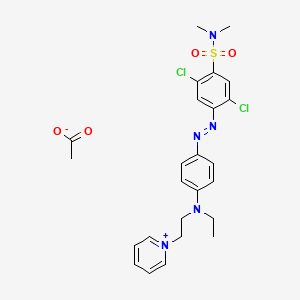
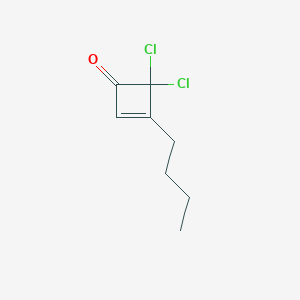
![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)
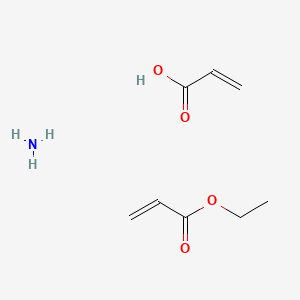
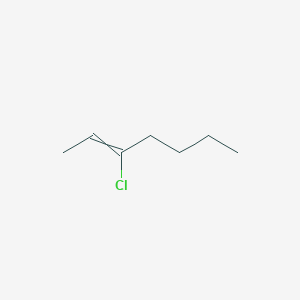
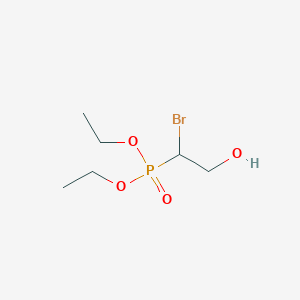
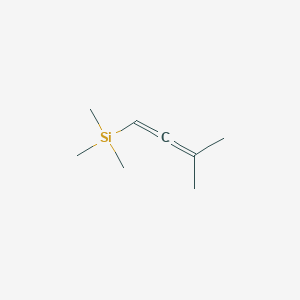
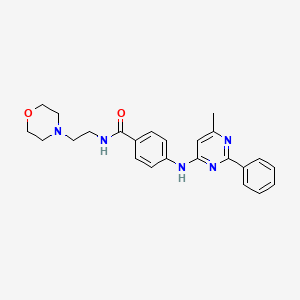
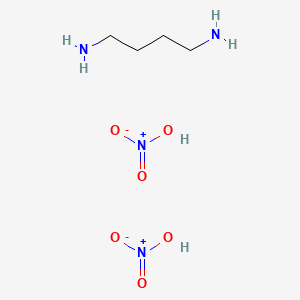
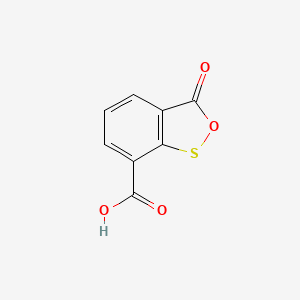
![Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14477161.png)
